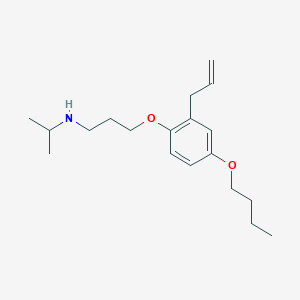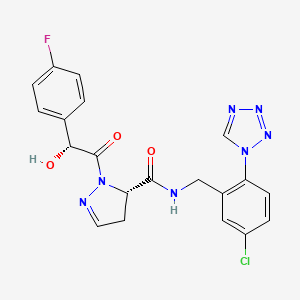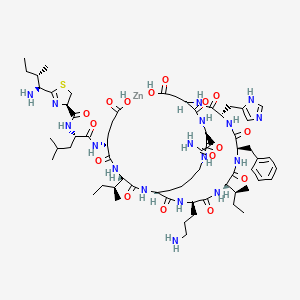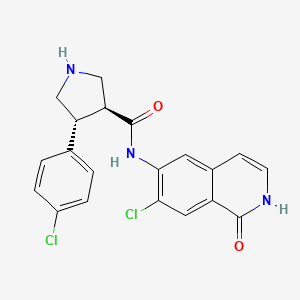amino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid](/img/structure/B10774172.png)
{[(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-yl](methyl)amino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and phosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps in the synthesis include:
Formation of the Amino Intermediate: This involves the reaction of 4,8-dimethylnona-3,7-dien-1-yl with methylamine under controlled conditions to form the amino intermediate.
Phosphorylation: The amino intermediate is then reacted with phosphoric acid derivatives to introduce the phosphoryl groups.
Hydrolysis and Purification: The final step involves hydrolysis to obtain the hydroxy group, followed by purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of {(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
{(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of {(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways by interacting with receptors or other signaling molecules.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acids: Compounds with similar phosphonic acid groups, such as aminomethylphosphonic acid.
Amino Alcohols: Compounds with similar amino and hydroxy groups, such as serinol.
Dimethylalkenes: Compounds with similar alkenyl groups, such as 4,8-dimethylnona-3,7-diene.
Uniqueness
{(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H31NO7P2 |
|---|---|
Molecular Weight |
399.36 g/mol |
IUPAC Name |
3-[[(3E)-4,8-dimethylnona-3,7-dienyl]-methylamino]propyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H31NO7P2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-22-25(20,21)23-24(17,18)19/h8,10H,5-7,9,11-13H2,1-4H3,(H,20,21)(H2,17,18,19)/b15-10+ |
InChI Key |
PNEIVJAQBZSMGD-XNTDXEJSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCN(C)CCCOP(=O)(O)OP(=O)(O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCN(C)CCCOP(=O)(O)OP(=O)(O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(3R,5R)-7-[5-[(4-cyanophenyl)methylcarbamoyl]-3-(4-fluorophenyl)-4-phenyl-1-propan-2-ylpyrrol-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774106.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)

![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
![15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene](/img/structure/B10774130.png)
![(3S,6R,8S,9R,10S,12R,13R,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774136.png)



![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![2-Thiabicyclo[3.1.0]hexane-4,6-dicarboxylicacid,4-amino-,(1R,4S,5S,6S)-(9CI)](/img/structure/B10774181.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
